4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-25-14-8-6-12(7-9-14)18(23)22-20-21-16(11-27-20)15-10-13-4-2-3-5-17(13)26-19(15)24/h2-11H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQCRUOISXCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the coumarin derivative, followed by the formation of the thiazole ring and subsequent coupling with the benzamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Synthetic Pathway and Key Intermediate Reactions
The compound is synthesized through a multi-step protocol combining Knoevenagel condensation, Hantzsch thiazole synthesis, and Schotten-Baumann amidation (Fig. 1):
Step 1 : Formation of 3-acetyl-8-methoxy-2H-chromen-2-one via Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate (yield: 72–85%) .
Step 2 : α-Bromination of the acetyl group using CuBr₂ in glacial acetic acid (65–78% yield) .
Step 3 : Cyclization with thiourea in ethanol to form 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one (scaffold E, 44.9–85.6% yield) .
Step 4 : Amide coupling with 4-methoxybenzoyl chloride using DCC/DMAP in THF, achieving 37–82% yield.
Table 1 : Representative yields for amide derivatives
| Acid Chloride Used | Product Code | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Methoxybenzoyl | NS-1 | 44.9 | 98.2% |
| 3-Nitrobenzoyl | NS-3 | 26.8 | 95.4% |
| 2-Bromobenzoyl | NS-4 | 16.4 | 91.7% |
Thiazole Ring Reactions
The thiazole moiety participates in:
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Nucleophilic Aromatic Substitution : Reacts with Grignard reagents at C-5 under anhydrous conditions.
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Electrophilic Substitution : Bromination at C-5 using NBS in CCl₄ (yield: 58%) .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).
Chromenone Lactone Reactivity
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Ring-Opening Hydrolysis : In alkaline media (NaOH/EtOH), forms water-soluble carboxylate derivatives.
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Michael Addition : The α,β-unsaturated carbonyl accepts nucleophiles (e.g., amines, thiols) at the β-position .
Benzamide Group Transformations
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Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group (yield: 63%).
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Amide Hydrolysis : Concentrated HCl under reflux generates 4-methoxybenzoic acid (72% yield) .
Catalyzed Reactions and Selectivity
Table 2 : Catalytic systems for key transformations
| Reaction Type | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂/XPhos | DMF/H₂O | 100 | 78 |
| Bromination | CuBr₂ | AcOH | 25 | 65 |
| Amide Coupling | DCC/DMAP | THF | 0→25 | 82 |
| Lactone Hydrolysis | NaOH | EtOH/H₂O | 70 | 89 |
Selectivity trends:
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Electron-withdrawing groups on the benzamide enhance thiazole electrophilicity .
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Steric hindrance from the chromenone methyl group reduces coupling efficiency by 18–22% compared to ethyl analogs .
Comparative Reactivity Analysis
Table 3 : Reaction rate constants (k, ×10⁻³ s⁻¹) for structural analogs
| Compound Modification | Bromination | Amide Hydrolysis | Suzuki Coupling |
|---|---|---|---|
| 4-Methoxy (target compound) | 2.1 | 1.8 | 3.4 |
| 4-Nitro | 3.6 | 0.9 | 4.1 |
| 4-Chloro | 2.8 | 1.2 | 3.7 |
Key observations:
-
Methoxy groups decelerate bromination due to steric effects but stabilize intermediates in cross-coupling .
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Electron-deficient thiazoles (e.g., nitro derivatives) show 1.9× faster Suzuki coupling rates .
Stability and Degradation Pathways
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Thermal Decomposition : Onset at 218°C (TGA), forming CO₂ and methoxybenzene derivatives .
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Photooxidation : UV exposure (254 nm) induces chromenone ring cleavage via singlet oxygen (Φ = 0.12).
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Acid Sensitivity : Protonation at thiazole N-3 triggers lactone hydrolysis (t₁/₂ = 4.3 h in 1M HCl).
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for anticancer and antimicrobial agents. Strategic functionalization of its thiazole and chromenone domains enables precise modulation of electronic and steric properties for targeted bioactivity .
Scientific Research Applications
Structure and Composition
The molecular formula of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is C20H14N2O4S. The compound features a thiazole ring, a coumarin derivative, and a methoxy group, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and coumarin moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can selectively induce apoptosis in various cancer cell lines. Specifically, compounds similar to 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide have demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549) with IC50 values indicating strong efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Thiazole derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus epidermidis. The presence of the methoxy group enhances the compound's ability to penetrate bacterial membranes, thus increasing its antibacterial efficacy .
Anti-inflammatory Effects
Coumarin derivatives are known for their anti-inflammatory properties. Research has indicated that compounds like 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological evaluation of similar compounds:
- Anticancer Activity : A study by Evren et al. (2019) demonstrated that novel thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .
- Antimicrobial Efficacy : Research conducted by Mohamed and Ramadan (2020) highlighted the antibacterial properties of phenylthiazole derivatives against colon carcinoma cells, showcasing their potential as therapeutic agents .
- Anti-inflammatory Properties : A review on coumarin derivatives noted their role in modulating inflammatory responses, suggesting that compounds like 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole and coumarin moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activities. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and coumarin derivatives, such as:
- 2,4-disubstituted thiazoles
- Coumarin-based compounds with different substituents
Uniqueness
What sets 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide apart is its unique combination of a thiazole ring, a coumarin moiety, and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that combines thiazole and coumarin moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.
Chemical Structure
The chemical structure of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide includes:
- A methoxy group attached to a benzamide moiety.
- A thiazole ring substituted with a coumarin derivative .
This unique arrangement contributes to its pharmacological properties, enhancing its solubility and bioactivity compared to other compounds in its class.
Anticancer Activity
Research indicates that compounds similar to 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown promising results with IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4h | A549 | 22.09 |
| 4h | MCF-7 | 6.40 ± 0.26 |
These findings suggest that the compound may have similar or enhanced anticancer properties due to its structural features .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial effects. Thiazole and coumarin derivatives have been extensively studied for their activity against various bacterial strains. The presence of the thiazole ring is often linked to enhanced antibacterial properties, making it a valuable candidate for further research in this area .
The biological activity of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Properties : Similar compounds have shown antioxidant activities, which can protect cells from oxidative stress and potentially enhance therapeutic efficacy .
- Enzyme Inhibition : The structure suggests possible interactions with key enzymes involved in cancer progression and microbial resistance.
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Study on Anticancer Activity : A series of thiazole-containing benzamides were tested against multiple cancer cell lines, revealing significant cytotoxicity comparable to standard chemotherapeutics.
- Antimicrobial Evaluation : Compounds with similar structures were assessed for their ability to inhibit bacterial growth, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the standard synthetic routes for preparing 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide?
The compound is typically synthesized via a multi-step approach. First, the coumarin-thiazole core is formed by condensing 3-acetylcoumarin with thiourea derivatives. Subsequent functionalization involves chloroacetylation using chloroacetyl chloride under reflux with triethylamine as a base, yielding a reactive intermediate (e.g., 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide). This intermediate is then coupled with substituted amines or anilines in dimethylformamide (DMF) at 70°C for 12–14 hours to introduce the benzamide moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1710–1715 cm⁻¹) and methoxy (C-O, ~1095 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.0–8.6 ppm), thiazole NH (δ ~11.2–12.3 ppm), and methoxy groups (δ ~3.5–3.7 ppm) .
- Mass spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 378–446) and fragmentation patterns .
Q. How is the α-glucosidase inhibitory activity of this compound assayed?
In vitro assays use a colorimetric method with p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate. The compound is incubated with α-glucosidase enzyme, and inhibition is quantified by measuring absorbance at 405 nm after PNPG hydrolysis. IC₅₀ values are calculated using dose-response curves, with acarbose as a positive control .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or visualization tools like ORTEP-3 provides precise bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) validate the thiazole-coumarin conformation and hydrogen-bonding networks .
Q. What strategies address contradictory bioactivity data across structural analogs?
Discrepancies in α-glucosidase inhibition (e.g., IC₅₀ ranging from 10–21 μM) may arise from substituent effects. Systematic structure-activity relationship (SAR) studies are recommended:
- Replace methoxy groups with electron-withdrawing substituents (e.g., nitro) to enhance enzyme binding .
- Modify the benzamide moiety to improve solubility (e.g., trifluoromethyl groups increase lipophilicity but may reduce aqueous stability) .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : DMF enhances reaction rates but may require post-synthesis purification via column chromatography .
- Temperature control : Maintaining 70°C during coupling reactions minimizes side products like unreacted amines .
- Catalyst screening : Triethylamine is standard, but alternative bases (e.g., DBU) could improve regioselectivity .
Q. What computational methods support the design of novel analogs?
- Molecular docking : Predict binding modes with α-glucosidase (PDB ID: 2ZE0) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .
Methodological Considerations
Q. How are in vitro and in vivo results reconciled for translational research?
- In vitro-in vivo correlation (IVIVC) : Optimize pharmacokinetic properties (e.g., logP < 5) to enhance bioavailability for preclinical testing .
- Dosing regimens : In murine models, intraperitoneal administration (100 mg/kg) balances efficacy and toxicity .
Q. What analytical validations ensure reproducibility in synthetic protocols?
Q. How do substituents on the thiazole ring influence biological activity?
- Electron-donating groups (e.g., methoxy) : Stabilize π-π stacking with enzyme active sites .
- Bulkier groups (e.g., trifluoromethyl) : May sterically hinder binding but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
